molecular formula C20H20N2O2 B5118303 N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide

N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide

Katalognummer B5118303
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: UEMLSUASBAHVDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide is a synthetic compound with potential applications in scientific research. It is commonly known as ONO- 4059 and belongs to the class of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and its inhibition has been shown to have therapeutic potential in various diseases.

Wirkmechanismus

ONO-4059 is a selective inhibitor of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide is activated upon binding of the BCR to its cognate antigen, leading to the phosphorylation of downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and AKT. This results in the activation of various transcription factors and the subsequent production of cytokines and chemokines. ONO-4059 binds to the ATP-binding site of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide and inhibits its kinase activity, leading to the suppression of downstream signaling pathways and the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
ONO-4059 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide and downstream signaling molecules such as PLCγ2 and AKT, leading to the suppression of B-cell activation and proliferation. The compound also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to its anti-inflammatory effects. ONO-4059 has been found to have a high selectivity for N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide, with minimal effects on other kinases such as Tec and Itk.

Vorteile Und Einschränkungen Für Laborexperimente

ONO-4059 has several advantages for lab experiments. It is a highly selective inhibitor of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide, with minimal off-target effects. The compound has been shown to have good pharmacokinetic properties, with a long half-life and good tissue penetration. ONO-4059 has also been found to have low toxicity in preclinical studies. However, there are some limitations to using ONO-4059 in lab experiments. The compound is expensive and requires specialized equipment for its synthesis and purification. It is also a relatively new compound, and its long-term effects and potential side effects are not fully understood.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide. One potential direction is the investigation of its therapeutic potential in other diseases such as multiple sclerosis (MS) and systemic lupus erythematosus (SLE). Another direction is the development of more potent and selective N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide inhibitors with improved pharmacokinetic properties. The combination of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide inhibitors with other therapies such as monoclonal antibodies and immunomodulatory agents is also an area of interest. Finally, the identification of biomarkers for patient selection and monitoring of treatment response is an important future direction for the clinical development of ONO-4059.

Synthesemethoden

The synthesis of N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide involves the reaction of 3-oxo-5-phenylcyclohex-1-enecarboxylic acid with 4-aminobenzonitrile in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The synthesis of ONO-4059 has been reported in the literature with high yields and purity.

Wissenschaftliche Forschungsanwendungen

ONO-4059 has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide phosphorylation and subsequent downstream signaling pathways, leading to the suppression of B-cell activation and proliferation. The compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. ONO-4059 has been tested in preclinical and clinical studies, and has shown promising results in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA).

Eigenschaften

IUPAC Name

N-[4-[(3-oxo-5-phenylcyclohexen-1-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(23)21-17-7-9-18(10-8-17)22-19-11-16(12-20(24)13-19)15-5-3-2-4-6-15/h2-10,13,16,22H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMLSUASBAHVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6094214

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.